k-252a

Descripción general

Descripción

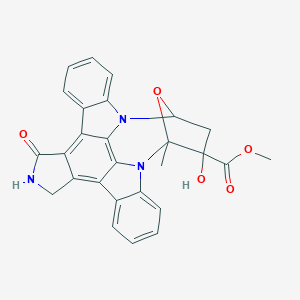

K-252a is an alkaloid isolated from Nocardiopsis bacteria . It is a staurosporine analog that acts as a protein kinase inhibitor . It targets a wide range of protein kinases with IC 50 values between 3 and 25nM and the neurotrophin receptor -tropomyosin receptor kinase . It is also used to inhibit protein kinases involved in cell signaling processes .

Synthesis Analysis

K-252a consists of K-252c and the unusual dihydrostreptose moiety, linked together with oxidative and glycosidic C–N bonds . A complete sequence of an approximately 45 kb genomic fragment harboring the gene cluster for the biosynthesis of indolocarbazole alkaloids in Nocardiopsis sp. K-252 (NRRL15532) has been reported . A concise synthesis of the indolocarbazole alkaloid K-252c starting from a commercial toluidine starting material has also been reported .Molecular Structure Analysis

K-252a represents a structurally unique indolocarbazole glycoside . It consists of K-252c and the unusual dihydrostreptose moiety, linked together with oxidative and glycosidic C–N bonds . The molecular formula of K-252a is C27H21N3O5 .Chemical Reactions Analysis

The biosynthesis of K-252a involves several critical genes discovered in the sequence of 35 open reading frames . A multigene expression cassette containing the K-252c biosynthetic genes was constructed and successfully overexpressed in Escherichia coli to yield soluble proteins for cell-free tandem enzymatic assays .Physical And Chemical Properties Analysis

K-252a forms explosive mixtures with air on intense heating . It is chemically stable under standard ambient conditions (room temperature) .Aplicaciones Científicas De Investigación

Neurodegenerative Diseases : K-252a promotes cell survival, neurite outgrowth, and increased choline acetyltransferase activity in rat embryonic striatal and basal forebrain cultures. This suggests potential therapeutic targets for neurodegenerative diseases (Glicksman et al., 1995).

Neurotrophic Activity : Derivatives of K-252a enhance neurotrophic activity, prevent degeneration in cholinergic neurons, and reduce developmentally programmed cell death in vivo models (Kaneko et al., 1997).

Cell Differentiation : K-252a enhances epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF)-induced neurite outgrowth of PC12 cells, indicating a role for extracellular signal-regulated kinases (Erks) in PC12 differentiation (Isono et al., 1994).

Nerve Growth Factor (NGF) Research : K-252a selectively inhibits the actions of NGF on PC 12 cells, providing a new tool for studying NGF-requiring processes (Koizumi et al., 1988).

Signal Transduction Modulation : K-252 compounds can serve as lead compounds for developing highly selective compounds that inhibit or potentiate the transduction mechanisms of individual neurotrophins, aiding in the investigation of neurotrophin functions and therapeutic applications (Knüsel & Hefti, 1992).

Protooncogene Regulation : K-252a inhibits the increased transcription of the protooncogene c-fos induced by NGF in PC12 cells (Lazarovici et al., 1989).

Enzyme Inhibition : K-252a inhibits smooth muscle myosin light chain kinase, affecting its Ca2+-dependent activity, superprecipitation, and phosphorylation (Nakanishi et al., 1988).

Cell Cycle Research : It induces DNA re-replication in rat diploid fibroblasts without mitosis, producing tetraploid cells (Usui et al., 1991).

Plant Cell Research : K-252a affects protein phosphorylation involved in transduction of the elicitor signal in plant cells (Felix et al., 1991).

Protein Kinase Inhibition : It is a non-selective inhibitor of protein kinase C and cyclic nucleotide-dependent protein kinases (Kase et al., 1987).

Neuronal Survival : K-252a promotes long-term neuronal survival of dorsal root ganglion and ciliary ganglion neurons (Borasio, 1990).

Kinase Blockade : It inhibits the NGF-stimulated phosphorylation of MAP2 and Kemptide in PC12 cells by blocking the activation of two independent kinases (Smith et al., 1989).

Therapeutic Potential : K-252a exhibits potent neuroprotective and broad anticancer activities, suggesting potential therapeutic applications (Chiu et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZFSFOOLUUIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869290 | |

| Record name | Methyl 6-hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

k-252a | |

CAS RN |

97161-97-2, 99533-80-9 | |

| Record name | Staurosporine aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097161972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K252a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹�,¹�.0²,�.0�,²�.0�,¹³.0¹�,²�.0²�,²�]octacosa-1(26),2(6),7(27),8(13),9,11,20(25),21,23-nonaene-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

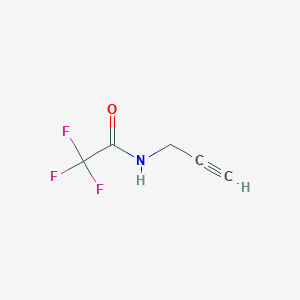

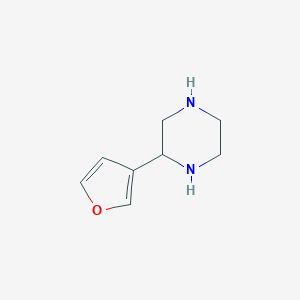

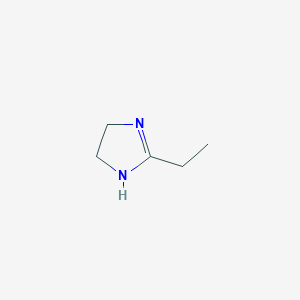

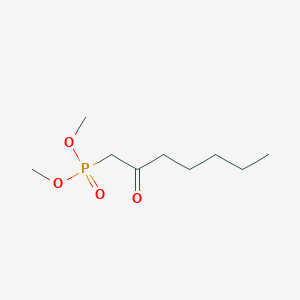

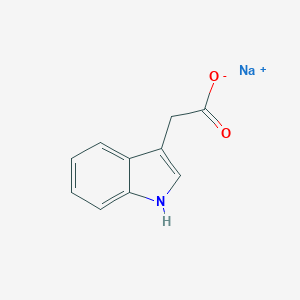

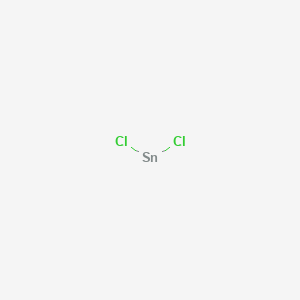

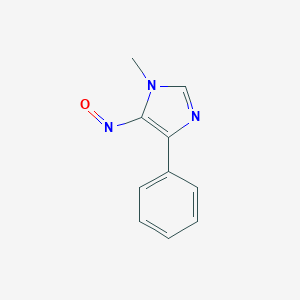

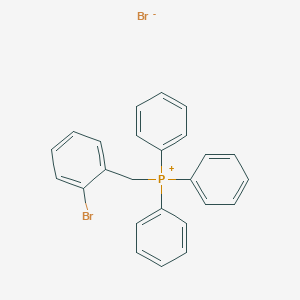

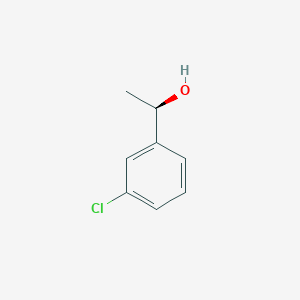

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)